ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . Polyamines were reported to interfere with biofilm formation , the major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound is solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The compound has been shown to inhibit the activity of HDACs and APAHs . This inhibition can lead to changes in the polyamine metabolism and interfere with biofilm formation , potentially making it useful in combating infections caused by P. aeruginosa .
Preparation Methods
The synthesis of ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carbox
Properties
IUPAC Name |
ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-3-20-15(19)14-8(2)4-13(24-14)18-16-17-9-5-10-11(22-7-21-10)6-12(9)23-16/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHEMQVRWXNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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